Barbital hydrochloride

Sedative-Hypnotic Pharmacology Structure-Activity Relationship (SAR) Duration of Action

Barbital hydrochloride (CAS 23851-27-6) is the hydrochloride salt of 5,5-diethylbarbituric acid, the founding member of the barbiturate class of sedative-hypnotics. As a long-acting CNS depressant, it acts primarily as a ligand of the GABAA receptor complex, with a secondary proposed target at creatine kinase.

Molecular Formula C8H13ClN2O3
Molecular Weight 220.65 g/mol
CAS No. 23851-27-6
Cat. No. B12768430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarbital hydrochloride
CAS23851-27-6
Molecular FormulaC8H13ClN2O3
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NC(=O)NC1=O)CC.Cl
InChIInChI=1S/C8H12N2O3.ClH/c1-3-8(4-2)5(11)9-7(13)10-6(8)12;/h3-4H2,1-2H3,(H2,9,10,11,12,13);1H
InChIKeySACKVYGWWZDWQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Barbital Hydrochloride (CAS 23851-27-6): Technical Baseline for Procuring the Hydrochloride Salt of the Prototypical Barbiturate


Barbital hydrochloride (CAS 23851-27-6) is the hydrochloride salt of 5,5-diethylbarbituric acid, the founding member of the barbiturate class of sedative-hypnotics [1]. As a long-acting CNS depressant, it acts primarily as a ligand of the GABAA receptor complex, with a secondary proposed target at creatine kinase [1]. Unlike the more common free acid (barbital, CAS 57-44-3) or its sodium salt (barbital sodium, CAS 144-02-5), the hydrochloride salt form presents distinct physicochemical properties that influence its formulation, solubility, and handling characteristics in research settings.

Why In-Class Barbiturate Substitution Fails: Divergent Potency, Duration, and Off-Target Toxicity Profiles of Barbital Hydrochloride


Barbiturates are not functionally interchangeable despite sharing a common pyrimidinetrione core. Even subtle changes at the C5 position or in the salt form produce profound differences in potency, duration of action, and off-target toxicological profiles [1]. For instance, the butyl analog butobarbital is threefold more potent and significantly shorter-acting than barbital due to increased lipophilicity [1]. Similarly, barbital and phenobarbital, while both promoting liver tumors, exhibit distinct organ-specific carcinogenicity profiles [2]. These findings underscore that procurement decisions cannot rely on class-level assumptions; quantitative, comparator-anchored evidence is essential for selecting the correct barbiturate entity—both in free acid/salt form and in specific chemical identity.

Barbital Hydrochloride: A Quantitative Evidence Guide for Scientific Selection Against Analogs


Evidence Item 1: Potency and Duration of Action vs. Butobarbital (Butethal)

Barbital, the parent compound of barbital hydrochloride, was directly compared with its butyl analog butobarbital in terms of clinical potency and duration of action. While barbital is a long-acting hypnotic, butobarbital was found to be approximately three times more potent and exhibits a much shorter duration of action, primarily attributed to its increased lipophilicity, which accelerates redistribution and metabolism [1]. This demonstrates that even a single homologous substitution at the C5 position (ethyl to butyl) yields a pharmacokinetically distinct agent, making barbital the preferred candidate when a long-acting profile is required.

Sedative-Hypnotic Pharmacology Structure-Activity Relationship (SAR) Duration of Action

Evidence Item 2: Gastrointestinal Depression Duration vs. Amobarbital and Pentobarbital

In a controlled in vivo dog model, the duration of gastrointestinal depression was directly compared for intravenous barbital, amobarbital (amytal), and pentobarbital at doses producing equal degrees of hypnosis. The duration of GI depression was longest for barbital (index = 1.0), intermediate for amobarbital (0.6), and shortest for pentobarbital (0.3) [1]. The hypnotic-to-GI-depression ratio for pentobarbital was approximately 0.25–0.5, while for barbital it was only 0.08, indicating that barbital produces a disproportionately long visceral depression relative to its hypnotic effect [1].

Visceral Side-Effect Profiling Autonomic Pharmacology Barbiturate Differentiation

Evidence Item 3: Tumor-Promoting Activity vs. Phenobarbital, Amobarbital, and Barbituric Acid

In a two-stage rat hepatocarcinogenesis model (DENA initiation), the tumor-promoting ability of four barbiturates was directly compared at 500 ppm in drinking water for 78 weeks. Barbital sodium (BB) and phenobarbital (PB) significantly enhanced the development of hepatocellular foci, adenomas, and trabecular carcinomas at Week 78, whereas amobarbital (AB) and barbituric acid (BA) exhibited no such enhancing effects [1]. Critically, at Week 78, barbital sodium uniquely enhanced renal tubular adenomas and carcinomas, an effect not observed with phenobarbital, which instead promoted thyroid follicular cell neoplasms [1][2].

Chemical Carcinogenesis Tumor Promotion Chronic Toxicology

Evidence Item 4: HPLC-UV Detectability and Differentiation vs. Phenobarbital

In co-eluting HPLC mixtures analyzed by diode array detection, barbital was distinguishable from phenobarbital with significantly higher sensitivity. Using absorbance ratio plotting—the most sensitive standard method—the presence of barbital at 0.0125 mg/mL could be reliably detected, whereas phenobarbital required a concentration of 0.2375 mg/mL for equivalent detection [1]. This represents a 19-fold greater analytical sensitivity for barbital under identical chromatographic conditions.

Analytical Chemistry Forensic Toxicology Barbiturate Differentiation

Optimal Application Scenarios for Barbital Hydrochloride Based on Verified Differentiation Evidence


Scenario 1: In Vivo Carcinogenicity and Organ-Specific Tumor Promotion Studies

For two-stage carcinogenesis protocols requiring a barbiturate tumor promoter with demonstrated renal tropism, barbital hydrochloride (or its sodium salt) is the only validated choice among common barbiturates [2][3]. Phenobarbital promotes thyroid, not renal, tumors, while amobarbital and barbituric acid lack significant promoting activity entirely. Researchers investigating barbiturate-induced renal tubular adenoma/carcinoma mechanisms or conducting comparative promoter screening must specify barbital hydrochloride to ensure biologically relevant positive control data [2][3].

Scenario 2: Pharmacological Studies on the Duration of CNS and Visceral Depression

When an experimental protocol demands the longest possible visceral depression duration at equi-hypnotic doses—such as in autonomic pharmacology studies or prolonged GI motility assays—barbital hydrochloride is the optimal selection [1]. Its GI depression duration is 3.3× longer than pentobarbital and 1.7× longer than amobarbital under identical conditions, making it uniquely suited for modeling sustained, barbiturate-induced ileus or for dissociating hypnotic from autonomic effects [1].

Scenario 3: Forensic and Analytical Toxicology Method Development

For developing and validating HPLC-UV methods aimed at trace-level detection of barbiturates in biological matrices, barbital hydrochloride offers a 19-fold sensitivity advantage over phenobarbital as a reference standard [4]. Analytical laboratories establishing lower limits of quantitation (LLOQ) for barbiturate screening panels should use barbital hydrochloride to maximize detectability in dilute or degraded samples, a critical requirement in post-mortem forensic toxicology and therapeutic drug monitoring [4].

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